Product packaging for sodium;4-oxo-1H-pyridine-3-carboxylate(Cat. No.:)

sodium;4-oxo-1H-pyridine-3-carboxylate

Cat. No.: B8093635
M. Wt: 161.09 g/mol
InChI Key: HLDFPIGVOCVIJP-UHFFFAOYSA-M
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Description

Significance of Pyridone Scaffolds in Academic Research

Pyridone scaffolds are recognized as "privileged structures" in medicinal chemistry and drug discovery due to their wide range of pharmacological properties. frontiersin.orgnih.gov Their significance stems from several key characteristics that make them attractive to researchers.

Hydrogen Bonding Capability : The pyridone ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). frontiersin.orgresearchgate.net This dual functionality allows pyridone-containing molecules to form strong and specific interactions with biological targets like enzymes and receptors. researchgate.net

Bioisosterism : Pyridones can act as bioisosteres for other common chemical groups, such as amides, phenyls, and pyridines. researchgate.net This means they can mimic the size, shape, and electronic properties of these groups, allowing chemists to replace parts of a molecule to improve its properties without losing its biological activity.

Physicochemical Property Modulation : Incorporating a pyridone scaffold can influence a molecule's key physicochemical properties, including its lipophilicity, aqueous solubility, and metabolic stability. researchgate.net This is a critical aspect of drug design, where a balance of these properties is necessary for a compound to be effective.

The versatility of the pyridone core has led to its incorporation into compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. frontiersin.orgnih.govhilarispublisher.com The ability to easily functionalize the pyridone ring at multiple positions (N1, C3, C5, and C6) further enhances its utility, providing a platform for creating diverse chemical libraries for screening and development. frontiersin.orgnih.gov

Historical Context of 4-Oxo-1H-Pyridine-3-Carboxylic Acid Derivatives

The investigation of pyridone structures has a long history. One of the related, simpler structures, 3-hydroxy-4-pyridone, was first synthesized as early as 1873 by Ost from pyrone precursors. nih.gov The specific parent acid of the title compound, 4-oxo-1,4-dihydropyridine-3-carboxylic acid, and its derivatives gained significant attention in the latter half of the 20th century.

A key early milestone was the synthesis of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, reported by Ross in 1966. researchgate.netnih.gov This work suggested its potential as an inhibitor of the glycolytic process. researchgate.netnih.gov Subsequent research in the late 1970s and early 1980s led to patents for various 4-pyridone-3-carboxylic acid derivatives, highlighting their potential as antibacterial agents and feed additives. google.comgoogle.com These early investigations laid the groundwork for the extensive exploration of this class of compounds, particularly in the development of quinolone antibiotics, where the 4-oxo-quinoline-3-carboxylic acid core is a defining feature. google.com

The timeline below illustrates some key developments in the history of related compounds.

YearDevelopmentReference
1873 First synthesis of 3-hydroxy-4-pyridone reported. nih.gov
1966 First synthesis of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate reported. researchgate.netnih.gov
1979 Patent filed for 4-pyridone-3-carboxylic acid derivatives as antibacterial agents. google.com
1982 Patent filed for different 4-pyridone-3-carboxylic acid derivatives with antibacterial and CNS stimulant activity. google.com

Scope and Research Focus of Sodium;4-Oxo-1H-Pyridine-3-Carboxylate Investigations

The direct research focus on this compound itself is primarily as a chemical intermediate and a salt form of its parent carboxylic acid. In chemical synthesis and pharmaceutical development, converting a carboxylic acid to its sodium salt is a common strategy to modify its physical properties, most notably its solubility in aqueous media.

Investigations involving this specific sodium salt would likely fall into the following categories:

Synthesis and Isolation : The formation of the sodium salt is a straightforward acid-base reaction. Research in this area focuses on its efficient isolation and purification. For instance, the sodium salt of the related compound 4-pyridone-3-sulfate was isolated from a reaction mixture by extraction and crystallization. nih.gov This method allows for the separation of the desired product from unreacted starting materials and byproducts.

Physicochemical Characterization : Studies would involve determining the fundamental properties of the solid-state material. This includes analyzing its crystal structure, solubility, and stability. The ethyl ester of the parent acid, for example, has been studied for its crystal structure and hydrogen bonding patterns. researchgate.net Similar analyses for the sodium salt would provide valuable data for its handling and use.

Use as a Precursor : The primary role of this compound in academic research is as a starting material or intermediate for the synthesis of more complex molecules. The carboxylate group can be converted back to the carboxylic acid or transformed into esters, amides, and other functional groups, making the sodium salt a convenient and reactive handle for building more elaborate molecular architectures.

The table below summarizes the key properties of the parent acid and a related sodium salt, illustrating the type of data relevant to such investigations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Form
4-Oxo-1,4-dihydro-3-pyridinecarboxylic acidC₆H₅NO₃139.11-
Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylateC₈H₇N₂NaO₃202.14-

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4NNaO3 B8093635 sodium;4-oxo-1H-pyridine-3-carboxylate

Properties

IUPAC Name

sodium;4-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3.Na/c8-5-1-2-7-3-4(5)6(9)10;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFPIGVOCVIJP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Oxo 1h Pyridine 3 Carboxylic Acid Derivatives

Classical Approaches to Pyridone-3-Carboxylate Core Synthesis

The foundational methods for constructing the 4-pyridone-3-carboxylate nucleus have traditionally relied on condensation and cyclization reactions, which remain fundamental in synthetic organic chemistry.

Condensation Reactions in 4-Oxo-1,4-Dihydropyridine-3-Carboxylate Formation

Condensation reactions are a cornerstone for the synthesis of the 4-oxo-1,4-dihydropyridine-3-carboxylate system. A notable method involves the reaction between β-enamino esters and β-ketoesters. For instance, alkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylates are prepared by refluxing a solution of methyl or ethyl 3-aminobut-2-enoates with methyl or ethyl 3-aryl-3-oxopropanoates in xylene, often in the presence of molecular sieves. beilstein-journals.orgnih.gov Research indicates that using methyl esters of 3-aryl-3-oxopropanoates leads to higher product yields (37–46%) compared to their ethyl counterparts (13–25%). beilstein-journals.orgnih.gov

Another classical approach is the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted for these structures. A more contemporary, one-pot multicomponent variation involves the condensation of an aldehyde, a β-dicarbonyl compound like dimedone, an active methylene (B1212753) compound such as ethyl acetoacetate (B1235776), and an ammonia (B1221849) source like ammonium (B1175870) acetate. ias.ac.in This method provides an efficient route to highly substituted 1,4-dihydropyridines. ias.ac.in

Furthermore, 3-oxo-2-arylhydrazonopropanals can be condensed with reagents containing active methylene groups, such as ethyl cyanoacetate (B8463686) in the presence of ammonium acetate, to form arylazonicotinates, which are derivatives of the target scaffold. mdpi.com

Table 1: Comparison of Yields in Condensation Reactions

ReactantsConditionsProduct TypeReported YieldReference
Methyl 3-aminobut-2-enoate + Methyl 3-aryl-3-oxopropanoateReflux in xylene with molecular sievesAlkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate37–46% beilstein-journals.orgnih.gov
Ethyl 3-aminobut-2-enoate + Ethyl 3-aryl-3-oxopropanoateReflux in xylene with molecular sievesAlkyl 6-aryl-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate13–25% beilstein-journals.orgnih.gov
Aldehyde + Dimedone + Ethyl acetoacetate + Ammonium acetateHeating in Deep Eutectic SolventSubstituted 1,4-dihydropyridine (B1200194)Excellent yields ias.ac.in

Ring Cyclization Strategies for 4-Oxo-Pyridine-3-Carboxylic Acid Systems

Ring cyclization is a critical step that often follows a condensation reaction to form the final heterocyclic system. One established strategy involves the thermal cyclization of an intermediate, such as a di-(lower-alkyl) anilinomethylenemalonate, which is formed by reacting an aminopyridine derivative with a reagent like di-(lower-alkyl) ethoxymethylenemalonate. google.com Heating this intermediate in a high-boiling solvent such as Dowtherm A promotes ring closure to yield the corresponding quinolinecarboxylate, a fused pyridone system. google.com

In other syntheses, the cyclization can occur in a tandem or one-pot fashion. For example, the reaction of 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenyl-propanal with ethyl cyanoacetate proceeds through an intermediate that undergoes a 6π-electrocyclization to yield a pyrido[3,2–c]cinnoline derivative. mdpi.com A more direct cyclization involves treating an appropriate precursor with a strong base. For instance, ring closure to form a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester can be achieved using potassium t-butoxide. google.com Hydrolysis of the resulting ester under acidic conditions, such as refluxing in concentrated hydrochloric acid, can then yield the final carboxylic acid. chemicalbook.com

Modern and Mechanistic Insights in 4-Oxo-1H-Pyridine-3-Carboxylate Synthesis

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing the 4-oxo-1H-pyridine-3-carboxylate scaffold, including metal-mediated reactions and green chemistry principles.

Mo(CO)₆-Mediated Ring Expansion Reactions for Pyridone-3-Carboxylates

A novel and powerful strategy for synthesizing 4-oxo-1,4-dihydropyridine-3-carboxylates involves a molybdenum hexacarbonyl [Mo(CO)₆]-mediated ring expansion of isoxazole (B147169) precursors. beilstein-journals.orgnih.govnih.gov This method utilizes methyl 2-(isoxazol-5-yl)-3-oxopropanoates as starting materials. nih.govnih.gov The reaction, when conducted in wet acetonitrile (B52724) at elevated temperatures (e.g., 70 °C), facilitates the rearrangement and expansion of the isoxazole ring to form the desired 2,5,6-trisubstituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates in good yields. nih.gov This approach is particularly valuable as it provides access to 2,6-diaryl- and 2,5,6-triaryl-substituted derivatives, for which general synthetic methods were previously lacking. beilstein-journals.orgnih.gov The reaction temperature is a critical parameter; while higher temperatures can reduce reaction times, they may also lead to resinification and decreased yields. nih.gov

Table 2: Effect of Temperature on Mo(CO)₆-Mediated Ring Expansion

Starting MaterialConditionsYield of PyridoneReference
Methyl 2-(3-phenylisoxazol-5-yl)-3-oxobutanoateMo(CO)₆, wet MeCN, 60 °C, 2 days45% nih.gov
Methyl 2-(3-phenylisoxazol-5-yl)-3-oxobutanoateMo(CO)₆, wet MeCN, 70 °C, 1 day74% nih.gov
Methyl 2-(3-phenylisoxazol-5-yl)-3-oxobutanoateMo(CO)₆, wet MeCN, 80 °C, 3 hours63% nih.gov

Green Chemistry Approaches to 4-Oxo-1,4-Dihydropyridine-3-Carboxylic Acid Production

In line with the principles of green chemistry, new protocols have been developed to minimize environmental impact. One such approach is the use of deep eutectic solvents (DES) as a biodegradable and recyclable medium for the synthesis of 1,4-dihydropyridine derivatives. ias.ac.in These solvents, often formed from components like choline (B1196258) chloride and urea, can effectively replace volatile and hazardous organic solvents in the one-pot condensation reactions described previously. ias.ac.in A significant advantage is the ability to recycle the DES for multiple reaction cycles with minimal loss in activity. ias.ac.in

Another green strategy applicable to the synthesis of pyridine (B92270) carboxylic acids, in general, is the catalytic vapor-phase oxidation of alkylpyridines. google.com This process uses air as the oxidant and water as the solvent, carried out at atmospheric pressure. google.com This method drastically reduces waste compared to liquid-phase oxidations that require a large excess of chemical oxidizing agents like nitric acid. google.com

Derivatization and Functionalization of the 4-Oxo-1H-Pyridine-3-Carboxylate Scaffold

The 4-oxo-1H-pyridine-3-carboxylate core contains several reactive sites, making it an excellent platform for further chemical modification to generate diverse libraries of compounds. beilstein-journals.org

The nitrogen atom of the pyridone ring can be readily functionalized. For example, it can be alkylated using reagents like benzyl (B1604629) bromide or methyl iodide in the presence of a base such as potassium carbonate. nih.gov N-benzylation of a 2,3,4,6-tetrasubstituted pyridone has been achieved quantitatively with benzyl chloride. beilstein-journals.org

The carboxylate group at the C3 position offers another handle for modification. It can be selectively reduced to a hydroxymethyl group. beilstein-journals.org Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. chemicalbook.comnih.gov

The C4 position, featuring the oxo group, can be converted to a leaving group to enable further substitution. For instance, reaction with phosphorus tribromide (PBr₃) can transform the 4-oxo group into a 4-bromo substituent. beilstein-journals.org This bromo-derivative is a valuable intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce new aryl groups at the C4 position. beilstein-journals.org

Table 3: Examples of Functionalization Reactions

Reaction TypeReagentsPosition FunctionalizedProductYieldReference
N-AlkylationBenzyl chlorideN1N-benzylated pyridoneQuantitative beilstein-journals.org
N-AlkylationBenzyl bromide, K₂CO₃N1N-benzylated pyridone67% nih.gov
ReductionNot specifiedC3-methoxycarbonyl3-(hydroxymethyl)pyridin-4(1H)-one89% beilstein-journals.org
HalogenationPBr₃C4-oxo4-bromonicotinate derivative80% beilstein-journals.org
Cross-CouplingArylboronic acid, Pd catalystC4-bromo4-aryl-substituted nicotinate (B505614)High yield beilstein-journals.org

Substituent Effects on Synthetic Outcomes

The synthesis of 4-oxo-1H-pyridine-3-carboxylic acid derivatives, often achieved through multicomponent reactions, is significantly influenced by the nature of the substituents on the various reactants. These effects manifest in reaction yields, rates, and even the feasibility of the reaction pathway. One common synthetic route is the Hantzsch-type condensation, or variations thereof, involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and an enamine or an equivalent ammonia source.

Research into the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives highlights the role of the aldehyde substituent. In a reaction involving an aryl aldehyde, cyanoacetamide, ethyl acetoacetate, and ammonium acetate, the electronic properties of the substituent on the aryl aldehyde have a discernible impact on the reaction yield. Generally, aldehydes bearing electron-withdrawing groups tend to provide higher yields compared to those with electron-donating groups, although the effect is not always pronounced. For instance, using water as a solvent in this type of reaction has been shown to significantly improve yields across a range of substituted benzaldehydes compared to ethanol. nih.gov

In a three-component condensation to produce 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, the choice of aldehyde is also critical. The condensation of 3-aminopyrrole derivatives with various (het)aromatic aldehydes and Meldrum's acid demonstrates that the reaction proceeds with a range of aldehydes, but yields can vary. mathnet.ru Prolonging the reaction time can lead to the decomposition of the target pyrrolopyridinones, indicating a delicate balance required for optimal synthesis. mathnet.ru

The following table summarizes the effect of different aromatic aldehyde substituents on the yield of a four-component synthesis of dihydropyridone derivatives.

Table 1: Effect of Aldehyde Substituent on Dihydropyridone Synthesis Yield

Aldehyde Substituent (at C4-position) Solvent: Ethanol (Yield %) Solvent: Water (Yield %)
H 75 96
4-CH₃ 70 92
4-OCH₃ 68 90
4-Cl 72 95
4-NO₂ 75 94

Data derived from studies on four-component synthesis of 3,4-dihydropyridone derivatives. nih.gov

Stereoselective Synthesis of Pyridone-3-Carboxylate Analogs

The development of stereoselective methods to synthesize chiral pyridone-3-carboxylate analogs is of significant interest due to the prevalence of such scaffolds in biologically active molecules. nih.gov Strategies to control stereochemistry often involve the use of chiral auxiliaries or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. wikipedia.orgchemscene.com After establishing the desired stereocenter, the auxiliary can be removed. wikipedia.orgsigmaaldrich.com For instance, the addition of Grignard reagents to chiral 1-acyl-4-methoxypyridinium salts, where the acyl group is derived from a chiral auxiliary, can produce chiral 2,3-dihydro-4-pyridones with high diastereoselectivity. acs.org

Asymmetric catalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for the enantioselective synthesis of pyridone derivatives. acs.orgacs.org An NHC-catalyzed [3+3] cycloaddition reaction between α-bromo enals and 5-aminopyrazoles has been developed to efficiently construct chiral pyrazolo[3,4-b]pyridone derivatives. acs.org This method affords a variety of substituted products in excellent yields and with high enantioselectivities. The choice of the NHC catalyst and the substituents on the reactants are crucial for achieving high stereocontrol. acs.org

The table below illustrates the results of an NHC-catalyzed enantioselective cycloaddition for the synthesis of various pyrazolo[3,4-b]pyridone analogs.

Table 2: Enantioselective Synthesis of Pyrazolo[3,4-b]pyridone Derivatives via NHC Catalysis

Product Substituent (R¹) Product Substituent (R²) Yield (%) Enantiomeric Excess (ee %)
H H 94 96
4-F H 95 95
4-Cl H 99 95
4-Br H 99 95
2-F H 90 96
H Me 99 95
H Ph 95 96

Data from NHC-catalyzed enantioselective [3+3] cycloaddition of α-bromo enals and 5-aminopyrazoles. acs.org

Chemoenzymatic methods also provide a route to chiral dihydropyridones. The enzymatic hydrolysis of racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones using lipases like CAL-B can lead to moderate yields of the (S)-enantiomer with high enantiomeric excess (up to 95% ee). nih.gov Another approach involves the desymmetrization of a prochiral anhydride (B1165640) using an organocatalyst, which has been used to prepare monoacid precursors to chiral 3,4-dihydropyridones with up to 80% ee. nih.gov

Structural Elucidation and Advanced Characterization of 4 Oxo 1h Pyridine 3 Carboxylate Species

X-ray Crystallographic Analysis of Sodium;4-Oxo-1H-Pyridine-3-Carboxylate and its Derivatives

X-ray diffraction studies on single crystals are indispensable for determining the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture of these compounds.

The crystal structures of 4-oxo-1H-pyridine-3-carboxylate derivatives are often characterized by extensive hydrogen bonding and other non-covalent interactions, leading to the formation of complex supramolecular assemblies. In the case of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a closely related derivative, the molecules exhibit a nearly planar conformation. nih.govresearchgate.net The crystal packing is dominated by bifurcated N—H⋯(O,O) hydrogen bonds, where the N-H group of the pyridone ring interacts simultaneously with the keto oxygen and the carboxylate oxygen of a neighboring molecule. nih.govresearchgate.net This specific interaction results in the formation of one-dimensional chains that propagate along a crystallographic axis. nih.govresearchgate.netresearchgate.net

The supramolecular assembly can also be influenced by co-crystallization with other molecules, such as dicarboxylic acids. mdpi.com In these co-crystals, O–H⋯N and C–H⋯O hydrogen bonds, as well as unconventional interactions like nitrile-nitrile and O···π-hole interactions, contribute to stabilizing the layered architecture. mdpi.com For instance, in a co-crystal of 4-cyanopyridine (B195900) with adipic acid, O–H⋯N hydrogen bonds are observed between the carboxylic acid's hydroxyl group and the pyridine (B92270) nitrogen atom. mdpi.com These varied interactions highlight the versatility of the pyridine-carboxylate scaffold in forming diverse and stable crystal lattices.

In the solid state, sodium salts of pyridine carboxylates display intricate coordination networks. Studies on sodium pyridine-3-carboxylate, also known as sodium nicotinate (B505614), reveal a complex three-dimensional array formed through extensive coordination of the sodium ions. nih.govresearchgate.net The structure contains two unique sodium atoms and two unique pyridine-3-carboxylate ligands. nih.govresearchgate.net

The sodium ions are coordinated by both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. nih.govresearchgate.net This results in the formation of infinite NaO2CR chains that are further linked by intrachain Na-N bonds. nih.gov The coordination environment around the sodium atoms can be described as a distorted trigonal prism. researchgate.net The Na–O bond distances are generally in the range of 2.3352(8) to 2.4416(9) Å, although longer, more unsymmetrical coordination distances have also been observed. researchgate.net The nicotinate ligands exhibit different coordination modes, with one ligand chelating to a single sodium center while also bridging to four other sodium atoms, demonstrating the multifaceted role of the carboxylate group in building the extended solid-state structure. researchgate.net

Spectroscopic Investigations of 4-Oxo-1H-Pyridine-3-Carboxylate Structures

Spectroscopic techniques provide valuable information that complements crystallographic data, offering insights into molecular structure, bonding, and electronic properties in both solid and solution phases.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of 4-oxo-1H-pyridine-3-carboxylate derivatives in solution. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic environment and the presence of substituents.

For the 4-pyridone tautomer, which is favored in most solvents, the delocalized π-system results in characteristic chemical shifts. ipb.pt In the ¹H NMR spectrum, the protons on the pyridine ring typically appear in the aromatic region. For example, in related pyridone structures, the proton adjacent to the carbonyl group (H-5) and the proton adjacent to the nitrogen (H-2) are often deshielded and appear at lower fields. ipb.ptchemicalbook.com The N-H proton signal can vary in position and may be broadened due to exchange.

In the ¹³C NMR spectrum, the carbonyl carbon (C-4) is highly deshielded, appearing significantly downfield. The other ring carbons resonate in the aromatic region, with their specific shifts dependent on the substitution pattern. ipb.ptrsc.org Two-dimensional NMR techniques, such as HMQC and HMBC, are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. thieme-connect.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Pyridone Structures Note: Data is compiled from similar structures and serves as a general reference. Actual shifts for this compound may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2~7.98~140
H-5~6.60~115
H-6~7.50~140
C-2-~140
C-3-~110
C-4 (C=O)->175
C-5-~115

Data generalized from references ipb.ptchemicalbook.comrsc.org.

The most prominent features in the FT-IR spectrum arise from the carbonyl groups. rsc.org The stretching vibration of the C=O bond in the 4-pyridone ring typically appears as a strong band in the region of 1630-1650 cm⁻¹. The carboxylate group (COO⁻) gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as) around 1550-1610 cm⁻¹ and a symmetric stretch (ν_s) near 1400-1440 cm⁻¹. The stretching vibration of the N-H bond is expected to produce a broad band in the 3000-3400 cm⁻¹ region, often overlapping with C-H stretching bands. spectroscopyonline.com Ring stretching vibrations for the pyridine system typically appear in the 1400-1600 cm⁻¹ range. nih.gov

FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the carboxylate group and the ring breathing modes of the pyridine core are often strong in the Raman spectrum. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR)
N-H Stretch3000 - 3400Medium-Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium-Weak
Pyridone C=O Stretch1630 - 1650Strong
Carboxylate Asymmetric Stretch (COO⁻)1550 - 1610Strong
Pyridine Ring C=C, C=N Stretches1400 - 1600Medium-Strong
Carboxylate Symmetric Stretch (COO⁻)1400 - 1440Medium

Data generalized from references rsc.orgspectroscopyonline.comnih.gov.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The 4-oxo-1H-pyridine-3-carboxylate system contains a conjugated π-electron system and heteroatoms with non-bonding electrons (n), giving rise to characteristic absorptions.

The spectra are typically dominated by intense π→π* transitions at shorter wavelengths (higher energy), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated pyridone ring. A lower energy, and typically less intense, n→π* transition may also be observed. This transition involves the promotion of a non-bonding electron from the oxygen or nitrogen atom to a π* antibonding orbital. The position and intensity of these absorption bands are sensitive to solvent polarity and pH. Quantum chemical calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be used to predict and interpret these electronic transitions. nih.gov The energy gap between the HOMO and LUMO is related to the chemical activity and the wavelength of the electronic absorption. nih.gov

Tautomeric Equilibrium Studies of 4-Oxo-1H-Pyridine-3-Carboxylic Acid

The tautomeric equilibrium of 4-oxo-1H-pyridine-3-carboxylic acid, also known as 4-hydroxynicotinic acid, is a subject of significant interest in medicinal and materials chemistry due to its influence on the compound's physicochemical properties and biological activity. This equilibrium primarily involves the interconversion between the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid) and the enol form (4-hydroxynicotinic acid). The predominance of one tautomer over the other is influenced by factors such as the physical state (solid, solution), solvent polarity, and temperature.

In the solid state, 4-oxo-1H-pyridine-3-carboxylic acid exhibits tautomeric polymorphism, meaning that different crystalline forms (polymorphs) can contain either the keto or the enol tautomer. uky.eduacs.orgresearchgate.netfigshare.com Research has identified three anhydrous polymorphs and two hydrated forms. uky.eduacs.orgresearchgate.netfigshare.com X-ray diffraction studies have been instrumental in elucidating the specific tautomeric form present in each crystalline structure. acs.org For instance, in two of the anhydrous polymorphs, the molecule exists in the keto form, while the third anhydrate contains the enol tautomer. acs.org

The thermal behaviors of these polymorphs have been characterized using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot-Stage Microscopy (HSM). uky.eduacs.orgresearchgate.netfigshare.com These analyses reveal that the different solid forms interconvert upon heating. uky.eduacs.orgresearchgate.netfigshare.com For example, two of the anhydrous forms have been observed to convert to the third, more stable form upon heating. uky.eduacs.orgresearchgate.netfigshare.com Similarly, the hydrated forms undergo dehydration at different temperatures, eventually transforming into the most stable anhydrous polymorph. uky.eduacs.orgresearchgate.netfigshare.com

Computational studies, particularly using Density Functional Theory (DFT), have provided further insights into the relative stabilities of the tautomers. uky.eduresearchgate.net These calculations have been performed for the gas phase as well as in various solvents to model the effect of the environment on the tautomeric equilibrium. uky.edu The relative energies of the keto and enol forms are calculated to predict which tautomer is more stable under specific conditions.

The following tables summarize the key findings from the structural and thermal analyses of the tautomeric forms of 4-oxo-1H-pyridine-3-carboxylic acid.

Table 1: Tautomeric Forms in Different Solid-State Polymorphs

Polymorph/HydrateTautomeric Form Present
Anhydrate IKeto (4-oxo-1,4-dihydropyridine-3-carboxylic acid)
Anhydrate IIKeto (4-oxo-1,4-dihydropyridine-3-carboxylic acid)
Anhydrate IIIEnol (4-hydroxynicotinic acid)
Hydrate IEnol (4-hydroxynicotinic acid) with water molecules
Hydrate IIEnol (4-hydroxynicotinic acid) with water molecules

Table 2: Techniques Used for Tautomeric Equilibrium Studies

Analytical TechniqueInformation Obtained
Single-Crystal X-ray DiffractionDetermination of the precise molecular structure and tautomeric form in the solid state. acs.org
Differential Scanning Calorimetry (DSC)Characterization of phase transitions, including melting points and conversions between polymorphs. uky.eduacs.orgresearchgate.netfigshare.com
Thermogravimetric Analysis (TGA)Measurement of mass loss associated with dehydration of hydrated forms. uky.eduacs.orgresearchgate.netfigshare.com
Hot-Stage Microscopy (HSM)Visual observation of thermal transitions and changes in crystal morphology upon heating. uky.eduacs.orgresearchgate.netfigshare.com
Computational Methods (DFT)Calculation of the relative stabilities of tautomers in the gas phase and in different solvents. uky.eduresearchgate.net

Computational and Theoretical Chemistry of 4 Oxo 1h Pyridine 3 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important method for investigating the electronic properties of pyridine-based compounds. It offers a balance between computational cost and accuracy, making it suitable for the detailed analysis of molecules like 4-oxo-1H-pyridine-3-carboxylate.

Theoretical geometric optimization is a fundamental computational step that predicts the most stable three-dimensional arrangement of atoms in a molecule. For the 4-oxo-1H-pyridine-3-carboxylate system, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine bond lengths, bond angles, and dihedral angles. These calculations often start with the optimization of 4-hydroxy-3-pyridinecarboxylic acid, which exists in a zwitterionic form in the solid state. The optimized geometry reveals a planar structure for the pyridine (B92270) ring, a common feature for such aromatic systems.

Vibrational frequency analysis is typically performed following geometric optimization. This analysis serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. For instance, the characteristic vibrational modes for the carboxylate (COO⁻) and ketone (C=O) groups can be assigned. Key vibrational modes include the O-H stretching, C=O stretching, C=C and C-N stretching of the ring, and various bending and deformation modes.

Table 1: Selected Calculated Vibrational Frequencies for 4-hydroxy-3-pyridinecarboxylic acid

Vibrational Mode Calculated Frequency (cm⁻¹)
O-H stretch 3689
C-H (ring) stretch 3100-3050
C=O (acid) stretch 1740
C=O (ring) stretch 1650
C=C/C=N (ring) stretch 1580-1450
O-H bend 1350

Note: Data is illustrative and based on typical DFT calculation results for similar structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.

For 4-oxo-1H-pyridine-3-carboxylate systems, the HOMO is typically distributed over the pyridine ring and the oxygen atoms of the carboxylate group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally located over the pyridine ring and the carbonyl carbon, suggesting these as the likely sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated Frontier Orbital Energies and Related Properties

Parameter Value (eV)
HOMO Energy -6.5 to -7.0
LUMO Energy -2.0 to -2.5
HOMO-LUMO Gap 4.0 to 4.5
Ionization Potential 6.5 to 7.0
Electron Affinity 2.0 to 2.5

Note: These values are representative for 4-oxo-1H-pyridine-3-carboxylate systems as determined by DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of varying electrostatic potential on the molecule's surface.

In the case of 4-oxo-1H-pyridine-3-carboxylate, the MEP map typically shows a region of high negative potential (usually colored red or yellow) around the oxygen atoms of the carboxylate group and the keto group on the pyridine ring. This indicates that these are the most favorable sites for an electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the N-H proton of the pyridine ring, making them susceptible to nucleophilic attack. This detailed charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding and coordination with metal ions.

Theoretical Predictions of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can then be used to interpret experimental spectra. For 4-oxo-1H-pyridine-3-carboxylate, this includes UV-Vis and NMR spectra.

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra (UV-Vis). The calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These electronic transitions typically correspond to π → π* and n → π* transitions within the aromatic system.

Gauge-Independent Atomic Orbital (GIAO) is a common method used to predict NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts can be estimated. These theoretical values, when compared to experimental data, can aid in the structural elucidation of the compound and its derivatives.

Table 3: Predicted Spectroscopic Data for a 4-Oxo-1H-Pyridine-3-Carboxylate System

Spectrum Parameter Predicted Value
UV-Vis λ_max 1 ~280 nm
UV-Vis λ_max 2 ~320 nm
¹³C NMR C=O (carboxylate) ~170 ppm
¹³C NMR C=O (ring) ~180 ppm
¹H NMR Ring Protons 7.0 - 8.5 ppm

Note: Values are illustrative and depend on the specific computational method and solvent model used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

For systems related to 4-oxo-1H-pyridine-3-carboxylate, computational studies have been used to explore mechanisms such as proton transfer, which is relevant to its tautomeric equilibria (e.g., the 4-hydroxy form versus the zwitterionic 4-oxo form). DFT calculations can model the transition state for the intramolecular proton transfer from the hydroxyl group to the ring nitrogen. The calculated energy barrier for this process provides insight into the kinetics and the relative stability of the different tautomers. These studies have shown that the zwitterionic form is often more stable, which is consistent with experimental observations in the solid state.

Coordination Chemistry and Metallosupramolecular Architectures of Pyridone 3 Carboxylates

Ligand Design Principles and Coordination Modes of 4-Oxo-1H-Pyridine-3-Carboxylate

The compound sodium;4-oxo-1H-pyridine-3-carboxylate, derived from 4-oxo-1H-pyridine-3-carboxylic acid, is a versatile ligand in coordination chemistry. Its structure, featuring both a carboxylate group and a pyridone ring, allows for multiple modes of coordination with metal ions, leading to the formation of diverse and complex supramolecular architectures.

Carboxylate and Nitrogen Atom Coordination

The coordination behavior of 4-oxo-1H-pyridine-3-carboxylate is primarily dictated by its two key functional groups: the carboxylate (-COO⁻) and the nitrogen atom within the pyridone ring. The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bridging fashions. Infrared spectroscopy is a valuable tool for determining the coordination mode of the carboxylate group. The difference in the asymmetric and symmetric stretching frequencies (Δν) of the COO group can provide insights into its coordination. For instance, Δν values in the range of 167–210 cm⁻¹ suggest that the carboxylate groups may be coordinated to lanthanide ions through both monodentate and bidentate modes nih.gov.

The nitrogen atom of the pyridine (B92270) ring also serves as a coordination site. The involvement of the nitrogen atom in coordination is often confirmed by shifts in the characteristic infrared absorption bands of the pyridine ring. The combination of coordination through both the carboxylate oxygen atoms and the pyridone nitrogen atom makes 4-oxo-1H-pyridine-3-carboxylate a versatile chelating and bridging ligand.

Bridging Ligand Functionality in Coordination Polymers

The ability of 4-oxo-1H-pyridine-3-carboxylate to simultaneously coordinate to multiple metal centers through its carboxylate and pyridone moieties makes it an excellent bridging ligand for the construction of coordination polymers. In these structures, the ligand links metal ions into one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

The specific coordination mode of the carboxylate group, whether it be syn-syn, syn-anti, or anti-anti bridging, along with the connectivity provided by the pyridone nitrogen, dictates the dimensionality and topology of the resulting coordination polymer. For example, a bridging ligand can link metal cations into one-dimensional coordination polymer chains, which can be further stabilized by intra- and interchain π–π stacking interactions between the pyridine rings, leading to the formation of a two-dimensional network researchgate.net. The flexibility of the coordination angles and the potential for hydrogen bonding involving the N-H group of the pyridone ring further contribute to the structural diversity of the resulting polymers.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with 4-oxo-1H-pyridine-3-carboxylate typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent system, often under hydrothermal or solvothermal conditions. The resulting crystalline products are then characterized using various techniques, including single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis.

Transition Metal Complexes of 4-Oxo-1H-Pyridine-3-Carboxylate

A wide range of transition metals have been used to synthesize complexes and coordination polymers with pyridine-based carboxylate ligands. Pyridine is generally considered a weak pi-acceptor ligand, and substitution reactions often occur at the 3-position, which is the most electron-rich carbon atom in the ring and therefore more susceptible to electrophilic substitution jscimedcentral.com. The coordination of pyridine-based ligands to transition metals like Ni(II), Cu(I), and Ag(I) has been reported, resulting in complexes with varying geometries jscimedcentral.com. For instance, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with various transition metals have been synthesized and characterized, with the ligand acting as a bidentate, coordinating through the sulfur and amine groups. Spectral data suggested a tetrahedral geometry for most of these complexes, with the exception of the Cu(II) complex, which exhibited a square planar structure nih.gov.

Table 1: Examples of Transition Metal Complexes with Pyridine-Carboxylate Ligands

Metal IonLigandCoordination GeometryReference
Ni(II)PyridineOctahedral jscimedcentral.com
Cu(I)PyridineTetrahedral jscimedcentral.com
Ag(I)PyridineLinear jscimedcentral.com
Cu(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSquare Planar nih.gov

Lanthanide and Actinide Coordination Systems

The coordination chemistry of 4-oxo-1H-pyridine-3-carboxylate with lanthanide and actinide ions is of particular interest due to the potential for luminescent and magnetic properties in the resulting materials. The larger ionic radii and higher coordination numbers of lanthanide ions compared to transition metals often lead to the formation of complexes with high coordination numbers and complex geometries.

For example, three lanthanide compounds, {[Dy2(bpda)3(H2O)3]4·2H2O}, {[Sm(bpda)2·(H2O)]·H2O}n, and {[Tb2(bpda)3(H2O)3]4·2H2O} (where H2bpda = 2,2′-bipyridine-6,6′-dicarboxylic acid), have been synthesized and structurally characterized nih.gov. The Dy-1 and Tb-3 complexes are isostructural and feature a four-nuclear cluster structure, while the Sm-2 complex forms a one-dimensional chain. These compounds exhibit characteristic luminescence due to energy transfer from the ligand to the central lanthanide ion nih.gov. The coordination of the carboxylate groups in these complexes was suggested to be in both monodentate and bidentate modes nih.gov.

Supramolecular Assembly in Metal-Organic Frameworks (MOFs)

The use of pyridine-carboxylate ligands like 4-oxo-1H-pyridine-3-carboxylate as organic linkers is a key strategy in the design and synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. The choice of the organic linker is crucial in determining the pore size, shape, and functionality of the resulting MOF.

Pyridine-carboxylate linkers are attractive for MOF synthesis due to their rigidity and defined coordination vectors, which can lead to the formation of robust frameworks with predictable topologies. For instance, two Zn-based MOFs have been synthesized using pyridine-based carboxylate linkers, resulting in unique pore topologies with coordinatively unsaturated Zn2+ sites researchgate.net. These open metal sites can enhance the interaction of the MOF with guest molecules like CO2 researchgate.net. The synthesis of a novel core-shell nanomagnetic metal-organic framework, Fe3O4@Co(BDC)-NH2, has also been reported, demonstrating the versatility of pyridine-carboxylate based MOFs as catalysts nih.gov. Furthermore, MOFs based on pyridine-2,3-dicarboxylate have been shown to exhibit intense fluorescent emissions at room temperature rsc.org.

Catalytic Applications of Pyridone-3-Carboxylate Metal Complexes

Metal complexes derived from 4-oxo-1H-pyridine-3-carboxylic acid, also known as 4-pyridone-3-carboxylic acid, have garnered attention for their catalytic prowess. The ligand's unique electronic and structural features, combining a pyridone ring with a carboxylate group, allow for the formation of stable and reactive metal centers. These complexes have demonstrated the ability to catalyze a variety of organic reactions, with a particular emphasis on oxidation processes.

Heterogeneous and Homogeneous Catalysis

The versatility of pyridone-3-carboxylate metal complexes extends to their application in both heterogeneous and homogeneous catalytic systems.

Homogeneous Catalysis: In a homogeneous setting, the metal complex and reactants are in the same phase, typically a liquid solution. This allows for high activity and selectivity due to the well-defined nature of the catalytic species and the accessibility of the metal center. For instance, Molybdenum(II) complexes with pyridine-3-carboxylate ligands have been successfully employed as homogeneous catalysts for the epoxidation of olefins. These reactions proceed with high efficiency, benefiting from the soluble nature of the catalyst which facilitates interaction with the substrate.

Heterogeneous Catalysis: For practical applications, particularly in industrial processes, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture and potential for recycling. Metal complexes of pyridone-3-carboxylates can be immobilized on solid supports, such as clays or polymers, to create robust heterogeneous catalysts. For example, Molybdenum(II) pyridine-3-carboxylate complexes intercalated into lamellar materials have shown enhanced performance in olefin epoxidation compared to their homogeneous counterparts. These heterogeneous systems demonstrate the advantage of combining the catalytic activity of the metal complex with the stability and recyclability afforded by the solid support.

The choice between heterogeneous and homogeneous catalysis depends on the specific requirements of the chemical transformation, including factors like reaction scale, desired product purity, and catalyst cost-effectiveness.

Oxidation Reactions Mediated by Metal-Pyridone-3-Carboxylate Complexes

A significant area of research into the catalytic applications of metal-pyridone-3-carboxylate complexes lies in their ability to mediate oxidation reactions. The pyridone ligand can play a crucial role in facilitating key steps in the catalytic cycle, such as the activation of C-H bonds nih.gov.

One notable example involves the use of palladium complexes bearing a bidentate pyridine-pyridone ligand for the aerobic C-H hydroxylation of carboxylic acids nih.gov. This reaction utilizes molecular oxygen as the oxidant, offering a green and sustainable approach to the synthesis of valuable hydroxylated products. The pyridone moiety is believed to be instrumental in the C-H activation step, a critical process in many oxidation reactions nih.gov.

Furthermore, diiron(II) complexes featuring substituted pyridine ligands have been shown to catalyze the oxidation of tethered substrates upon exposure to dioxygen nih.gov. While not specifically using the 4-oxo-1H-pyridine-3-carboxylate ligand, this research highlights the general capability of pyridine-based ligands to support catalytically active iron centers for oxidation reactions. The carboxylate group in such complexes can also play a direct role in the catalytic mechanism, for instance, by acting as an "oxide relay" in water oxidation catalysis acs.org.

The table below summarizes the catalytic performance of a representative metal-pyridone-3-carboxylate complex in a model oxidation reaction.

CatalystSubstrateOxidantProductConversion (%)Selectivity (%)
Pd(pyridine-pyridone)Benzoic AcidO₂Salicylic Acid85>95

Data is illustrative and based on findings for similar systems.

The continued exploration of metal complexes of this compound is expected to unveil new catalytic activities and provide deeper insights into the mechanisms of oxidation catalysis, paving the way for the development of more efficient and selective chemical processes.

Biochemical Transformation and Environmental Degradation of Pyridone 3 Carboxylic Acids

Microbial Metabolism of Hydroxynicotinic Acids and Related Pyridines

The microbial world has evolved sophisticated enzymatic machinery to utilize a wide array of organic compounds as sources of carbon and nitrogen. Among these are N-heterocyclic aromatic compounds, including pyridine (B92270) derivatives, which can be environmental pollutants. The biodegradation of these compounds is a subject of significant research interest. A key intermediate in the aerobic degradation of nicotinic acid (vitamin B3) is 6-hydroxynicotinic acid (6-HNA). nih.govpnas.orgresearchgate.netpnas.org

Aerobic Degradation Pathways in Bacteria (e.g., Pseudomonas putida, Bacillus species)

The aerobic breakdown of nicotinic acid in many bacteria proceeds through a central intermediate, 2,5-dihydroxypyridine (2,5-DHP). pnas.orgpnas.org In organisms like Pseudomonas putida KT2440, the initial step is the conversion of nicotinic acid to 6-HNA, a reaction catalyzed by a nicotinic acid hydroxylase. researchgate.net Subsequently, 6-HNA undergoes oxidative decarboxylation to yield 2,5-DHP. pnas.orgresearchgate.net This 2,5-DHP is then further catabolized via the maleamate pathway. pnas.orgpnas.orgportlandpress.com

The genes responsible for this aerobic degradation pathway in P. putida KT2440 are organized in a gene cluster referred to as the nic genes. pnas.orgpnas.org This cluster contains the necessary genetic information for the enzymatic conversion of nicotinic acid to intermediates that can enter the central metabolism. nih.govpnas.org The degradation of nicotinic acid has been studied in various microorganisms for over five decades and serves as a model system for understanding the breakdown of N-heterocyclic aromatic compounds. pnas.orgpnas.org

OrganismKey IntermediateSubsequent PathwayReference
Pseudomonas putida KT24402,5-dihydroxypyridine (2,5-DHP)Maleamate pathway pnas.orgpnas.org
Achromobacter speciesPyridine-2,5-diol (2,5-dihydroxypyridine)Maleamate pathway portlandpress.comportlandpress.com
Bordetella bronchiseptica RB502,5-dihydroxypyridine (2,5-DHP)Not specified researchgate.netacs.org
Bacillus niaciniNot specifiedNot specified researchgate.netacs.org

Enzymatic Mechanisms of 6-Hydroxynicotinate 3-Monooxygenase (NicC)

A pivotal enzyme in the aerobic degradation of nicotinic acid is 6-hydroxynicotinate 3-monooxygenase, commonly known as NicC. researchgate.netresearchgate.netacs.org This enzyme is a flavin-dependent monooxygenase that catalyzes the conversion of 6-HNA to 2,5-DHP. researchgate.netresearchgate.netacs.orgnsf.govnih.govacs.org This reaction is a rare example of a decarboxylative hydroxylation. researchgate.netresearchgate.netnih.gov

FAD-Dependent Decarboxylative Hydroxylation

NicC belongs to the Group A flavin-dependent monooxygenases. nsf.govnih.govacs.org The catalytic cycle of NicC is a multistep process that involves the reduction of Flavin Adenine (B156593) Dinucleotide (FAD) by NADH, followed by the activation of molecular oxygen to form a reactive C(4a)-hydroperoxyflavin intermediate. nsf.govnih.gov This intermediate then hydroxylates the substrate, 6-HNA, at the C3 position, which is coupled with the removal of the carboxyl group as CO2. nsf.gov

Two primary mechanisms have been proposed for the decarboxylative hydroxylation half-reaction. researchgate.netresearchgate.netnsf.govnih.govacs.org One proposal involves the 6-oxo tautomer of the substrate, while the other suggests the deprotonation of the 6-enol tautomer by a general base in the active site to initiate hydroxylation. nsf.gov In both proposed mechanisms, the subsequent decarboxylation of the tetrahedral intermediate leads to the rearomatization of the ring to form 2,5-DHP. nsf.gov

Active Site Mutagenesis and Mechanistic Insights

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues within the active site of NicC. researchgate.netmdpi.commdpi.com Comparative kinetic and binding analyses of NicC variants have identified key residues crucial for substrate binding and catalysis. researchgate.netnsf.govnih.govacs.org

In the Bordetella bronchiseptica RB50 NicC, residues Tyr215 and His47 have been identified as critical for both the binding of 6-HNA and for coupling the formation of 2,5-DHP with the consumption of NAD+. researchgate.netnsf.govnih.govacs.org Mutagenesis of these residues to alanine (Y215F) or glutamate (H47E) resulted in a significant decrease in substrate binding and a dramatic reduction in the efficiency of the coupled reaction. researchgate.netnsf.govnih.govacs.org These findings support a reaction mechanism involving an electrophilic aromatic substitution, where the His47-Tyr215 pair may act as the general base to facilitate substrate hydroxylation. researchgate.netnsf.govnih.govacs.org

NicC Variant (B. bronchiseptica RB50)Effect on 6-HNA Binding (KdY215F/KdWT)Effect on 6-HNA Binding (KdH47E/KdWT)Product Coupling ([2,5-DHP]/[NAD+])Reference
Wild-Type (WT)111.00 researchgate.netnsf.govnih.govacs.org
Y215F> 240-0.005 researchgate.netnsf.govnih.govacs.org
H47E-> 3500.07 researchgate.netnsf.govnih.govacs.org

Genetic Regulation of Nicotinic Acid Degradation Pathways

The expression of the genes involved in nicotinic acid degradation is tightly regulated to ensure that the enzymes are synthesized only when the substrate is available. This regulation occurs primarily at the transcriptional level. nih.gov

Transcriptional Control of Catabolic Operons

In bacteria, genes with related functions are often organized into operons, which are transcribed as a single unit from a common promoter. khanacademy.orgkhanacademy.orgwou.edu The regulation of these operons involves regulatory proteins, such as repressors and activators, that bind to specific DNA sequences to control the rate of transcription. khanacademy.orgkhanacademy.orgwou.eduyoutube.com

In Pseudomonas putida KT2440, the nic genes are organized into at least three catabolic operons that are inducible by nicotinic acid. nih.gov The nicAB operon encodes the enzymes for the conversion of nicotinic acid to 6-HNA. The nicCDEFTP and nicXR operons are responsible for the further degradation of 6-HNA. nih.gov

The transcriptional control of these operons is mediated by two regulatory proteins: NicS and NicR. nih.gov NicS, a TetR-like regulator, represses the promoter of the nicAB operon in the absence of the inducers, nicotinic acid or 6-HNA. nih.gov NicR, a MarR-like protein, represses the promoters of the nicCDEFTP and nicXR operons. The inducer molecule for NicR is 6-HNA. nih.gov This regulatory circuit ensures a coordinated and efficient response to the presence of nicotinic acid, preventing the unnecessary synthesis of degradation enzymes and the depletion of this essential vitamin when it is required for cofactor synthesis. nih.gov

Regulatory ProteinType of RegulatorTarget Operon(s)Inducer Molecule(s)Reference
NicSTetR-likenicABNicotinic acid, 6-hydroxynicotinic acid nih.gov
NicRMarR-likenicCDEFTP, nicXR6-hydroxynicotinic acid nih.gov

Regulatory Proteins (e.g., MarR-like, TetR-like)

The catabolism of aromatic compounds, including pyridone-3-carboxylic acids, in microorganisms is a tightly regulated process often controlled by specific families of transcriptional regulators. These proteins sense the presence of particular substrates or intermediates and modulate the expression of the genes encoding the necessary catabolic enzymes. Among the well-characterized families of regulators involved in the degradation of aromatic compounds are the MarR-like and TetR-like transcriptional regulators.

While direct evidence for the involvement of MarR-like and TetR-like regulators in the degradation of sodium;4-oxo-1H-pyridine-3-carboxylate is not extensively documented in current literature, their roles in the catabolism of structurally related aromatic and N-heterocyclic compounds provide a strong basis for inferring their potential regulatory functions.

MarR-like Regulators:

The MarR (Multiple Antibiotic Resistance Regulator) family of transcriptional regulators are typically homodimeric proteins that bind to specific operator regions in the promoter of their target genes, thereby repressing transcription. nih.gov The binding of a specific ligand, often the substrate of the catabolic pathway, induces a conformational change in the regulator, leading to its dissociation from the DNA and allowing for the transcription of the catabolic genes. mdpi.com

MarR-like regulators are known to control the degradation of a wide array of aromatic compounds, including those derived from lignin and other plant sources. nih.gov For instance, the MarR-like regulator CouR in Rhodococcus jostii RHA1 controls the expression of genes involved in the catabolism of p-hydroxycinnamate. The binding of p-coumaroyl-CoA to CouR abrogates its DNA-binding activity, thus inducing the expression of the catabolic pathway. nih.gov Given the structural similarities between these phenolic compounds and pyridone-3-carboxylic acids, it is plausible that a MarR-like regulator could be involved in sensing and controlling the degradation of 4-oxo-1H-pyridine-3-carboxylate or its metabolic intermediates.

TetR-like Regulators:

The TetR (Tetracycline Repressor) family is another large group of transcriptional regulators that are widespread in bacteria. nih.gov Similar to MarR-like regulators, TetR-like proteins typically function as repressors that are inactivated by the binding of an effector molecule. nih.gov They are involved in regulating a diverse range of cellular processes, including antibiotic resistance, efflux pump expression, and the catabolism of various organic compounds. nih.govfrontiersin.org

A pertinent example is the TetR-family repressor HpaR, which negatively regulates the catabolism of 5-hydroxypicolinic acid in Alcaligenes faecalis JQ135. asm.orgresearchgate.net In the absence of the substrate, HpaR binds to the promoter region of the hpa operon, which encodes the enzymes for 5-hydroxypicolinic acid degradation, and represses its transcription. asm.orgresearchgate.net The presence of 5-hydroxypicolinic acid, the inducer, leads to its binding to HpaR, causing the repressor to detach from the DNA and allowing the catabolic genes to be expressed. asm.orgresearchgate.net This regulatory mechanism ensures that the enzymes for degradation are only synthesized when the substrate is available, preventing wasteful energy expenditure.

The following table summarizes the characteristics of these regulatory protein families and provides an example of a TetR-like regulator involved in pyridine carboxylic acid catabolism.

Regulatory Protein Family General Function Mechanism of Action Example Regulated Compound Organism
MarR-like Transcriptional RepressorsLigand-inducible derepressionCouRp-coumaroyl-CoARhodococcus jostii RHA1
TetR-like Transcriptional RepressorsLigand-inducible derepressionHpaR5-Hydroxypicolinic acidAlcaligenes faecalis JQ135

Environmental Fate and Bioremediation Potential of Pyridine Carboxylic Acids

The environmental fate of pyridine carboxylic acids, such as 4-oxo-1H-pyridine-3-carboxylate, is determined by a combination of abiotic and biotic processes that influence their persistence, transformation, and ultimate removal from various environmental compartments. Understanding these processes is crucial for assessing the environmental risk posed by these compounds and for developing effective bioremediation strategies.

Role in N-Heterocyclic Aromatic Compound (NHAC) Biotransformation

Pyridone-3-carboxylic acids, including 4-oxo-1H-pyridine-3-carboxylate, can play a significant role as intermediates in the biotransformation of more complex N-heterocyclic aromatic compounds (NHACs). Many NHACs, which are common environmental pollutants originating from sources such as industrial activities and fossil fuel combustion, are biodegraded through pathways that converge on simpler pyridine derivatives.

For instance, the microbial degradation of nicotine, a well-known NHAC, often proceeds through a pathway that involves the formation of various hydroxylated pyridine intermediates. In several bacterial species, nicotinic acid and 6-hydroxynicotinic acid are key metabolites in the nicotine degradation pathway. researchgate.net These intermediates are then further catabolized, leading to the opening of the pyridine ring and the eventual mineralization of the compound.

The formation of pyridone-3-carboxylic acids as intermediates in the biotransformation of NHACs is significant for several reasons. Firstly, it represents a crucial step in the detoxification of these often more toxic parent compounds. Secondly, the subsequent degradation of these pyridine carboxylic acid intermediates is essential for the complete removal of the pollutant from the environment. The accumulation of these intermediates could potentially lead to secondary environmental impacts.

The study of the role of pyridone-3-carboxylic acids in NHAC biotransformation is an active area of research, with implications for the development of bioremediation technologies for a wide range of N-heterocyclic pollutants.

Future Research Directions and Prospects

Development of Advanced Synthetic Strategies for Complex Pyridone Architectures

The synthesis of the pyridone core is a mature field, yet the demand for more complex and diverse molecular architectures necessitates the continuous development of innovative and efficient synthetic protocols. researchgate.net Future efforts will likely focus on moving beyond traditional condensation reactions to more advanced and sustainable methods.

Key areas for future synthetic exploration include:

Transition Metal-Catalyzed C-H Functionalization : Recent advances have demonstrated the power of transition metal catalysis for the direct functionalization of C-H bonds on the pyridone skeleton. researchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials. Future work could expand the scope of coupling partners and explore different metal catalysts (e.g., Rh, Ru, Pd) to achieve novel substitutions on the pyridone ring with high regioselectivity. acs.org

Photochemical and Electrochemical Methods : The use of light and electricity to drive chemical reactions offers green alternatives to traditional thermal methods. researchgate.net Photochemical transformations of pyridinium (B92312) salts, for example, can lead to complex structural motifs. nih.gov Research into photo- and electro-catalyzed annulation or functionalization strategies could unlock new reaction pathways for building intricate pyridone-fused heterocyclic systems. researchgate.net

"Click Chemistry" and Bio-conjugation : The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is an efficient method for linking the pyridone scaffold to other pharmacophoric fragments or complex natural products. mdpi.com This strategy is promising for creating hybrid molecules with multifunctional properties.

Novel Ring-Expansion and Recyclization Reactions : Innovative methods, such as the molybdenum-mediated ring expansion of isoxazole (B147169) derivatives, provide unique entry points to substituted 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov Exploring the recyclization of other heterocyclic systems could yield pyridone structures that are difficult to access through conventional means.

Synthetic StrategyDescriptionPotential Advantages
C-H Functionalization Direct activation and substitution of C-H bonds on the pyridone ring, often using transition metal catalysts. researchgate.netacs.orgHigh atom economy, reduced number of synthetic steps, access to novel derivatives.
Photochemistry Use of light to induce reactions, such as the transformation of pyridinium salts into complex molecular structures. nih.govMild reaction conditions, unique reactivity patterns, sustainable energy source.
Click Chemistry (CuAAC) Efficiently links a pyridone unit (modified with an azide (B81097) or alkyne) to another molecule containing the complementary functional group. mdpi.comHigh yield, stereospecificity, wide functional group tolerance, ideal for creating hybrid molecules.
Ring Expansion Conversion of a smaller heterocyclic ring (e.g., isoxazole) into the larger pyridone ring system. nih.govAccess to unique substitution patterns not easily achieved by other methods.

Exploration of Novel Coordination Chemistry and Advanced Materials Design

The 4-pyridone-3-carboxylate ligand, with its multiple coordination sites (N-heterocycle and carboxylate group), is an excellent candidate for constructing sophisticated coordination polymers and metal-organic frameworks (MOFs). While the coordination chemistry of the related sodium nicotinate (B505614) has been explored, revealing complex three-dimensional arrays, the potential of the 4-pyridone isomer remains rich for investigation. researchgate.net

Future research in this area could pursue:

Multifunctional Materials : Designing coordination polymers that combine the pyridone ligand with various metal ions (e.g., Fe(II), Co(II), Cu(II)) could lead to materials with tailored electronic, magnetic, or optical properties. rsc.orgmdpi.com For instance, Fe(II) coordination polymers have shown promise for applications in electrochromism and as supercapacitors. rsc.org

Porous Frameworks for Catalysis and Storage : The development of robust, porous MOFs using pyridone-carboxylate linkers could yield materials for gas storage, separation, or heterogeneous catalysis. The defined cavities within these frameworks can provide size- and shape-selectivity. acs.org

Amphiphilic Materials : By grafting hydrophobic moieties onto a hydrophilic zeolite or polymer backbone containing pyridone units, it is possible to create amphiphilic materials. acs.org Such materials could act as catalysts for reactions involving both polar and non-polar substrates, for instance, in the hydration of olefins to alcohols. acs.org

Smart Polymers and Composites : Incorporating pyridone-based copolymers into epoxy resins or other polymer matrices can enhance mechanical properties like toughness and strength. The pyridine (B92270) ring's ability to form strong interfacial interactions is key to this reinforcing effect. acs.org

Deeper Mechanistic Understanding of Biochemical Transformations

The 4-pyridone-3-carboxylate scaffold is central to the metabolism of nicotinamide (B372718) (a form of vitamin B3). Its derivative, 4-pyridone-3-carboxamide (4PY), is a major catabolite of nicotinamide adenine (B156593) dinucleotide (NAD). nih.gov Elevated levels of its ribosylated form, 4-pyridone-3-carboxamide-1β-d-ribonucleoside (4PYR), have been linked to pathologies such as chronic renal failure and cancer, where it is considered a potential oncometabolite. nih.govmdpi.commdpi.com

Future research should aim to elucidate the precise biochemical mechanisms involved:

Enzymatic Pathways : While enzymes like aldehyde oxidase are implicated in the formation of pyridone metabolites, the exact enzymatic and chemical processes, especially those leading to the cytotoxic ribosylated forms, require further characterization. nih.govhmdb.ca Identifying all the enzymes involved in the conversion of 4PYR could reveal new therapeutic targets. nih.gov

Cellular Effects : Studies have shown that 4PYR can be cytotoxic to certain cells by depleting ATP and NAD+ levels and interfering with glycolysis. nih.govnih.govmdpi.com A deeper investigation into how these metabolites modulate signaling pathways, such as those involved in endothelial permeability and inflammation in the context of cancer metastasis, is warranted. mdpi.com

Metabolite-Drug Interactions : Given that pyridone metabolites are formed in the liver, understanding their potential to affect the metabolism of other drugs is crucial. mdpi.com For example, their formation could influence the efficacy and side effects of chemotherapeutic agents like cyclophosphamide. mdpi.com Research into measuring metabolite concentrations could help personalize therapeutic strategies. mdpi.com

MetaboliteAssociated Pathology/EffectResearch Focus
4-pyridone-3-carboxamide (4PY) Major end product of NAD degradation. nih.govCharacterize the full enzymatic pathway of its formation. nih.govhmdb.ca
4-pyridone-3-carboxamide-1β-d-ribonucleoside (4PYR) Elevated levels in cancer and chronic renal failure; considered an oncometabolite. nih.govmdpi.commdpi.comElucidate its role in modulating cancer-endothelial interactions and metastasis. mdpi.com
4PYR Metabolites (4PYMP, 4PYDP, 4PYTP, 4PYRAD) Depletion of cellular ATP and NAD+; cytotoxicity. mdpi.comUnderstand the mechanism of cytotoxicity and impact on cellular energetics. nih.govmdpi.com

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is accelerating the discovery of new molecules with desired properties. researchgate.net For pyridone derivatives, this integrated approach is essential for designing compounds with high potency and selectivity for biological targets or for predicting the properties of novel materials. acs.org

Future prospects in this domain include:

Structure-Based Drug Design : Using computational techniques like molecular docking and molecular dynamics (MD) simulations, researchers can model the interaction of pyridone derivatives with protein targets. nih.govmdpi.com This allows for the rational design of new inhibitors, for instance, by identifying key binding site residues and optimizing ligand-protein interactions. nih.govmdpi.com

Predictive ADMET Modeling : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel pyridone compounds early in the design phase. nih.gov This helps to prioritize candidates with better pharmacological profiles for synthesis and experimental testing.

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of pyridone molecules. nih.gov This is valuable for understanding reaction mechanisms and designing materials with specific electronic characteristics.

Machine Learning and AI : As large datasets of chemical structures and their properties become available, machine learning and artificial intelligence can be trained to predict the activity of new pyridone derivatives, further narrowing the search for promising drug candidates or materials. nih.gov This approach represents a powerful future tool for navigating the vast chemical space of possible pyridone architectures.

Computational MethodApplication in Pyridone ResearchExample
Molecular Docking Predicts the preferred binding orientation of a pyridone derivative to a biological target. mdpi.comScreening 2-pyridone derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of the pyridone-protein complex over time to assess binding stability. nih.govValidating the stability of a pyridone derivative in the active site of an enzyme. nih.gov
Density Functional Theory (DFT) Calculates electronic properties like the HOMO-LUMO gap to assess chemical reactivity and stability. nih.govDetermining the chemical activity and dipole moment of various pyridone derivatives. nih.gov
Free Energy Perturbation (FEP) Rigorously computes the binding affinity of a ligand to a protein, accounting for solvation effects. acs.orgOptimizing the selectivity of kinase inhibitors by calculating relative binding affinities to multiple targets. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for sodium 4-oxo-1H-pyridine-3-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer: The sodium salt is typically synthesized via hydrolysis of its ethyl ester precursor (e.g., ethyl 4-oxo-1H-pyridine-3-carboxylate) under basic conditions. Aqueous NaOH in methanol is commonly used, followed by neutralization. Critical parameters include:

  • Temperature: Maintained below 50°C to prevent decarboxylation.
  • Base Concentration: Optimized to balance hydrolysis efficiency and side reactions.
  • Reaction Time: Monitored via TLC or in-situ IR to avoid over-hydrolysis.
    Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing sodium 4-oxo-1H-pyridine-3-carboxylate, and what spectral features confirm its structure?

  • Methodological Answer:

  • 1H/13C NMR: The sodium carboxylate group shows a carbonyl carbon resonance at δ ~170–180 ppm. Absence of ester proton signals (e.g., δ ~4.2 ppm for ethyl groups) confirms hydrolysis.
  • FT-IR: Strong absorption bands at ~1550–1650 cm⁻¹ (carboxylate C=O stretch).
  • X-ray Crystallography: Resolves tautomeric forms and solid-state structure using refinement programs like SHELXL .

Advanced Research Questions

Q. How can researchers design experiments to investigate tautomeric equilibria in sodium 4-oxo-1H-pyridine-3-carboxylate, and what analytical approaches address conflicting data?

  • Methodological Answer:

  • Variable-Temperature NMR: Detects keto-enol tautomerism by observing proton exchange rates (e.g., 2D EXSY NMR).
  • Solid-State vs. Solution Analysis: X-ray crystallography (solid-state) and DFT calculations map energy landscapes, resolving discrepancies caused by crystallization-induced shifts.
  • Computational Validation: DFT models predict tautomer stability, complementing experimental data .

Q. What strategies optimize the synthesis of sodium 4-oxo-1H-pyridine-3-carboxylate to minimize by-products like decarboxylated derivatives or dimerization products?

  • Methodological Answer:

  • Controlled Base Addition: Slow addition of NaOH prevents localized pH spikes that promote side reactions.
  • Inert Atmosphere: Reduces oxidative dimerization.
  • Purification: Column chromatography (for polar by-products) or recrystallization improves purity. Reaction progress is tracked via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. In multi-step syntheses utilizing sodium 4-oxo-1H-pyridine-3-carboxylate as a precursor, how do researchers ensure compatibility with subsequent reactions (e.g., coupling or functionalization steps)?

  • Methodological Answer:

  • Protecting Group Strategies: Convert carboxylate to acid chloride for reactivity.
  • Catalyst Compatibility: Use XPhos ligands in Pd-catalyzed couplings to prevent metal coordination by the carboxylate.
  • Small-Scale Screening: Test solvent-catalyst systems (e.g., DMF with CuI for Ullmann couplings). Post-functionalization integrity is confirmed via LC-MS .

Data Analysis and Experimental Design

Q. How should researchers approach contradictory spectral data (e.g., NMR vs. computational predictions) for sodium 4-oxo-1H-pyridine-3-carboxylate?

  • Methodological Answer:

  • Purity Check: Use HPLC to rule out impurities (≥95% purity required).
  • Solvent Effects: Re-run NMR in DMSO-d6 or CDCl3 to assess solvent-dependent tautomerism.
  • Cross-Validation: Compare with literature data for analogous carboxylates (e.g., ethyl 4-oxo-quinolizine-3-carboxylate) .

Q. What experimental design principles apply to studying the biological activity of sodium 4-oxo-1H-pyridine-3-carboxylate derivatives?

  • Methodological Answer:

  • Dose-Response Studies: Use a factorial design to optimize concentration ranges (e.g., 0.1–100 µM for cytotoxicity assays).
  • Control Groups: Include sodium carboxylate-free buffers to isolate biological effects.
  • High-Throughput Screening: Automated platforms (e.g., 96-well plates) enable rapid evaluation of derivatives .

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